molecular formula C9H16O3 B12623398 Butan-2-yl 2-hydroxypent-4-enoate CAS No. 922160-46-1

Butan-2-yl 2-hydroxypent-4-enoate

Cat. No.: B12623398
CAS No.: 922160-46-1
M. Wt: 172.22 g/mol
InChI Key: XTOWNMIWJBOGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C9H16O3 It is an ester derived from butan-2-ol and 2-hydroxypent-4-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-hydroxypent-4-enoate typically involves the esterification of butan-2-ol with 2-hydroxypent-4-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.

Major Products Formed

    Oxidation: The major product is butan-2-yl 2-oxopent-4-enoate.

    Reduction: The major product is butan-2-yl pent-4-en-2-ol.

    Substitution: The major products depend on the nucleophile used, such as butan-2-yl 2-amino-pent-4-enoate when using an amine.

Scientific Research Applications

Butan-2-yl 2-hydroxypent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions, especially those involving esterases and lipases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of butan-2-yl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets, such as enzymes. For example, in biological systems, esterases can hydrolyze the ester bond, releasing butan-2-ol and 2-hydroxypent-4-enoic acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a precursor in various biochemical pathways.

Comparison with Similar Compounds

Butan-2-yl 2-hydroxypent-4-enoate can be compared with other similar compounds, such as:

    Butan-2-yl 2-hydroxyhex-4-enoate: This compound has an additional carbon in the alkyl chain, which can affect its reactivity and applications.

    Butan-2-yl 2-hydroxybut-4-enoate: This compound has one less carbon in the alkyl chain, leading to different physical and chemical properties.

    Butan-2-yl 2-hydroxyprop-4-enoate: This compound has a shorter alkyl chain, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

922160-46-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

butan-2-yl 2-hydroxypent-4-enoate

InChI

InChI=1S/C9H16O3/c1-4-6-8(10)9(11)12-7(3)5-2/h4,7-8,10H,1,5-6H2,2-3H3

InChI Key

XTOWNMIWJBOGBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.